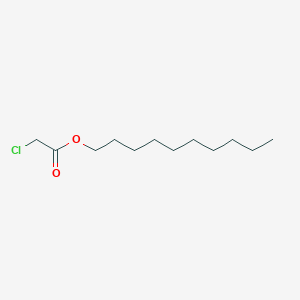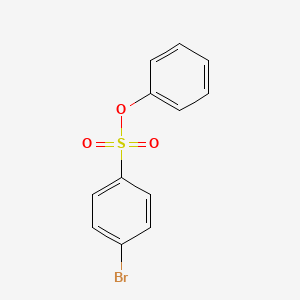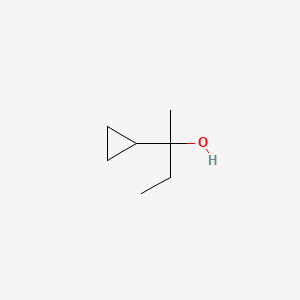
Etil (3-clorofenil)carbamato
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Ethyl (3-chlorophenyl)carbamate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of herbicides and pesticides, contributing to agricultural advancements.
Mecanismo De Acción
Target of Action
Ethyl (3-chlorophenyl)carbamate, also known as a carbamate derivative, is a compound that has been found to have various biological activities. The primary targets of carbamates are often enzymes, such as acetylcholinesterase . Carbamates are known to inhibit these enzymes, which play crucial roles in nerve signal transmission .
Mode of Action
Carbamates, in general, are known to inhibit their target enzymes by binding to their active sites, thereby preventing the enzymes from performing their normal functions . This interaction leads to changes in the biochemical processes that these enzymes are involved in.
Biochemical Pathways
This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of nerve endings .
Pharmacokinetics
They are metabolized mainly through hydrolysis and conjugation reactions, and the metabolites are excreted primarily in the urine .
Result of Action
The inhibition of acetylcholinesterase by carbamates can lead to overstimulation of nerve endings, which can result in various neurological symptoms .
Action Environment
The action, efficacy, and stability of Ethyl (3-chlorophenyl)carbamate can be influenced by various environmental factors. For instance, the presence of other substances can affect its absorption and metabolism. Furthermore, factors such as temperature and pH can affect its stability .
Análisis Bioquímico
Biochemical Properties
Ethyl (3-chlorophenyl)carbamate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as acetylcholinesterase, leading to the inhibition of acetylcholine breakdown . This interaction is crucial as it affects neurotransmission by increasing acetylcholine levels in synaptic clefts. Additionally, ethyl (3-chlorophenyl)carbamate interacts with proteins and other biomolecules, altering their functions and leading to various biochemical effects.
Cellular Effects
Ethyl (3-chlorophenyl)carbamate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can disrupt normal cell signaling by inhibiting key enzymes involved in signal transduction. This disruption can lead to altered gene expression, affecting the synthesis of proteins necessary for cell function. Furthermore, ethyl (3-chlorophenyl)carbamate can impact cellular metabolism by interfering with metabolic pathways, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of ethyl (3-chlorophenyl)carbamate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . At the molecular level, it binds to the active sites of enzymes, preventing their normal function. This binding can result in the inhibition of enzyme activity, leading to downstream effects on cellular processes. Additionally, ethyl (3-chlorophenyl)carbamate can influence gene expression by interacting with transcription factors and other regulatory proteins, altering the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl (3-chlorophenyl)carbamate can change over time due to its stability and degradation . Studies have shown that this compound can degrade over time, leading to a decrease in its inhibitory effects on enzymes and other biomolecules. Long-term exposure to ethyl (3-chlorophenyl)carbamate in in vitro or in vivo studies has revealed potential long-term effects on cellular function, including changes in cell viability and function.
Dosage Effects in Animal Models
The effects of ethyl (3-chlorophenyl)carbamate vary with different dosages in animal models . At low doses, it may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects, including toxicity and carcinogenicity. Studies have shown that high doses of ethyl (3-chlorophenyl)carbamate can cause dose-dependent increases in the incidence of tumors and other adverse effects in animal models.
Metabolic Pathways
Ethyl (3-chlorophenyl)carbamate is involved in various metabolic pathways, interacting with enzymes and cofactors . It can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic processes. This inhibition can lead to changes in the levels of metabolites, affecting overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of ethyl (3-chlorophenyl)carbamate within cells and tissues involve interactions with transporters and binding proteins . These interactions can influence its localization and accumulation within specific cellular compartments. The compound’s distribution within tissues can affect its overall bioavailability and efficacy.
Subcellular Localization
Ethyl (3-chlorophenyl)carbamate exhibits specific subcellular localization, which can affect its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biochemical effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (3-chlorophenyl)carbamate can be synthesized through the reaction of 3-chloroaniline with ethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate ester. The reaction conditions often involve maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of ethyl (3-chlorophenyl)carbamate may involve continuous flow processes to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (3-chlorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and ethanol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically under mild conditions.
Hydrolysis: Acidic hydrolysis may involve hydrochloric acid, while basic hydrolysis may use sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted carbamates with different functional groups replacing the chlorine atom.
Hydrolysis: Major products are carbamic acid and ethanol.
Oxidation and Reduction: Products include quinones or amines, depending on the specific reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Isopropyl (3-chlorophenyl)carbamate: Similar structure but with an isopropyl group instead of an ethyl group.
Methyl (3-chlorophenyl)carbamate: Contains a methyl group instead of an ethyl group.
Ethyl (4-chlorophenyl)carbamate: Similar structure but with the chlorine atom at the 4-position instead of the 3-position.
Uniqueness
Ethyl (3-chlorophenyl)carbamate is unique due to its specific substitution pattern and the presence of the ethyl ester group, which influences its reactivity and biological activity. The position of the chlorine atom on the phenyl ring and the nature of the ester group contribute to its distinct chemical and physical properties .
Propiedades
IUPAC Name |
ethyl N-(3-chlorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)11-8-5-3-4-7(10)6-8/h3-6H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVUCHGNHUEOFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289750 | |
| Record name | ethyl (3-chlorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2150-89-2 | |
| Record name | 2150-89-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63356 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl (3-chlorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B1361537.png)
![N-[[1,2-diphenyl-2-(phenylhydrazinylidene)ethylidene]amino]aniline](/img/structure/B1361542.png)









